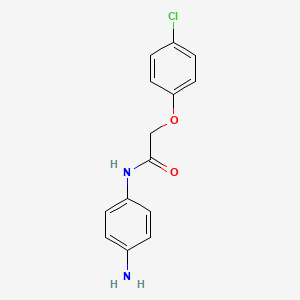

1-Benzyl-4-oxo-2-azetidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The stereospecific synthesis of several 4-[(4-carboxyphenyl)oxy]-3,3-dialkyl-1-[[ (1-phenylalkyl)-amino]carbonyl]azetidin-2-ones is described in which the C-3 alkyl groups were varied from methyl to butyl as well as allyl, benzyl, and methoxymethyl .Molecular Structure Analysis

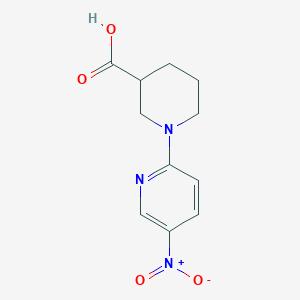

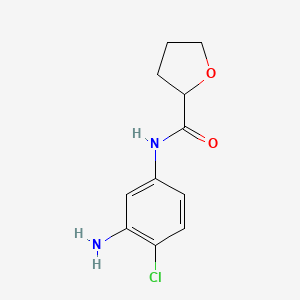

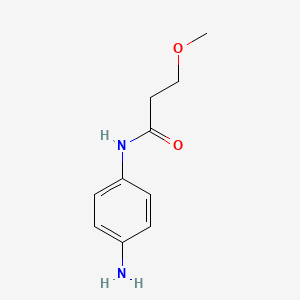

The molecular formula of “1-Benzyl-4-oxo-2-azetidinecarboxylic acid” is C11H11NO3 . Its average mass is 205.210 Da and its monoisotopic mass is 205.073898 Da .Chemical Reactions Analysis

Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate may be used in the preparation of its N-acetyl derivative, which can be a potential candidate as a solid electrolyte interphase (SEI)-forming additive in lithium-ion batteries .Physical And Chemical Properties Analysis

The compound is a solid with an optical activity of [α]21/D −44°, c = 3.3 in chloroform . Its melting point is 137-140 °C (lit.) .Scientific Research Applications

Synthesis of Novel Isomeric Analogs

1-Benzyl-4-oxo-2-azetidinecarboxylic acid is utilized in the synthesis of novel isomeric analogs of dl-proline. For instance, the synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, yielding 1-benzyl-2-carbomethoxy-4-methyl-azetidine. Further hydrolysis and catalytic hydrogenation produce 1-benzyl-2-carboxyl-4-methylazetidine, demonstrating the compound's role in creating structurally unique azetidines (Soriano, Podraza, & Cromwell, 1980).

In Drug Development

The compound has been noted in the discovery of new drugs like BAF312 (Siponimod), a potent and selective S1P receptor modulator. It was identified through de novo design using FTY720 as the starting point, leading to the creation of alkoxyimino derivatives as S1P1 agonists (Pan et al., 2013).

Role in Biotransformations

This compound is also significant in biotransformations. For example, a study demonstrated its role in the efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles and amides, leading to azetidine-2-carboxylic acids and their derivatives with excellent yields and enantiomeric excess (Leng et al., 2009).

Antibacterial Applications

In the realm of antibacterial agents, derivatives of this compound, such as 7-Azetidinylquinolones, have been synthesized and shown to possess antibacterial activities. These compounds often feature varied substituents that impact their potency and efficacy against bacterial strains (Frigola et al., 1995).

properties

IUPAC Name |

1-benzyl-4-oxoazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-9(11(14)15)12(10)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSSMEKQKSIIJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C1=O)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)